molecular formula C8H11N3 B120656 N4-Cyclopropylpyridine-3,4-diamine CAS No. 146950-68-7

N4-Cyclopropylpyridine-3,4-diamine

Cat. No. B120656
M. Wt: 149.19 g/mol
InChI Key: VPGWOWXXDKITFM-UHFFFAOYSA-N
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Patent
US09339494B2

Procedure details

A mixture of the intermediate 5-b (167 g, 932 mmol) in ethanol (1400 mL) was hydrogenated (50 Psi) at 20° C. with wet 10% Pd/C (34 g) as a catalyst overnight. After uptake of H2 (3 eq.), the catalyst was filtered off and the filtrate was evaporated. The residue was washed with MTBE to afford compound 5-c as a yellow powder (133 g, 95%).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
34 g
Type
catalyst
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[N+:11]([O-])=O)[CH2:3][CH2:2]1.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>C(O)C.[Pd]>[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[NH2:11])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
C1(CC1)NC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1
Step Three
Name
Quantity
34 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After uptake of H2 (3 eq.), the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
WASH
Type
WASH
Details
The residue was washed with MTBE

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 133 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.